4-fluoro-3-(1H-tetrazol-1-yl)aniline
Description
Contextualization within Fluorinated Aniline (B41778) and Tetrazole Chemistry
Fluorinated anilines are a class of compounds where one or more hydrogen atoms on the aniline ring are replaced by fluorine. The introduction of fluorine can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.netethernet.edu.et The strategic placement of fluorine atoms is a widely employed strategy in medicinal chemistry to enhance the drug-like properties of a compound. nih.gov
Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms. They are often used as bioisosteres for carboxylic acid groups in drug design, offering similar acidity but with improved metabolic stability and pharmacokinetic profiles. numberanalytics.comnumberanalytics.comtandfonline.com The tetrazole moiety is a key component in a number of approved drugs, highlighting its importance in pharmaceutical research. beilstein-journals.orgnih.gov
Academic Significance and Research Trajectory of Substituted Aniline-Tetrazole Hybrids
The hybridization of aniline and tetrazole moieties has emerged as a promising strategy in the development of new therapeutic agents. These hybrid molecules have been investigated for a range of biological activities, including as anticancer and anti-inflammatory agents. researchgate.netrug.nl The academic interest in these compounds stems from the potential to combine the beneficial properties of both the aniline and tetrazole components to create novel molecules with enhanced efficacy and selectivity. Research in this area continues to explore the synthesis and biological evaluation of new substituted aniline-tetrazole derivatives. nih.govchemistryjournals.net
Detailed Research Findings: The Role of 4-fluoro-3-(1H-tetrazol-1-yl)aniline in the Synthesis of Quizartinib (B1680412)
A significant body of research has highlighted the essential role of this compound as a key starting material in the synthesis of quizartinib, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor. Quizartinib is an important therapeutic agent used in the treatment of acute myeloid leukemia (AML).
The synthesis of quizartinib involves a multi-step process where this compound is a critical building block. A general synthetic scheme, as described in various patents, involves the reaction of 2,4-difluoro-1-nitrobenzene with 1H-tetrazole to yield 1-(2-fluoro-5-nitrophenyl)-1H-tetrazole. Subsequent reduction of the nitro group affords this compound. This intermediate is then further elaborated through a series of reactions to construct the final quizartinib molecule.
Below is a data table summarizing the key steps in a patented synthesis of this compound:
| Step | Starting Materials | Reagents and Conditions | Product |
| 1 | 2,4-difluoro-1-nitrobenzene, 1H-tetrazole | Potassium carbonate, Dimethylformamide (DMF), 80°C | 1-(2-fluoro-5-nitrophenyl)-1H-tetrazole |
| 2 | 1-(2-fluoro-5-nitrophenyl)-1H-tetrazole | Iron powder, Ammonium chloride, Ethanol/Water, Reflux | This compound |
While the biological activity of the final product, quizartinib, is extensively documented, detailed public data on the specific biological activities of the intermediate this compound are limited. However, the structural motifs present in this molecule suggest that it may possess inherent biological properties that warrant further investigation. The fluorinated aniline and tetrazole components are known to contribute to the bioactivity of many pharmaceutical compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-(tetrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN5/c8-6-2-1-5(9)3-7(6)13-4-10-11-12-13/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSODQMGPYLMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N2C=NN=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587969 | |
| Record name | 4-Fluoro-3-(1H-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924871-65-8 | |
| Record name | 4-Fluoro-3-(1H-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 4-fluoro-3-(1H-tetrazol-1-yl)aniline and Related Aniline (B41778) Derivatives
The construction of this compound and its analogs can be approached through several established synthetic routes. These pathways often involve the formation of the tetrazole ring and the functionalization of the aniline precursor as key steps.
Multicomponent Cycloaddition Reactions for Tetrazole Ring Formation
Multicomponent reactions (MCRs) offer an efficient approach to synthesizing tetrazole derivatives from simple starting materials in a single step. rsc.org These reactions are characterized by their high atom economy and the ability to generate molecular complexity rapidly.
A common and effective method for the synthesis of 1-substituted tetrazoles is the one-pot reaction of primary aromatic amines with an orthoformate, such as triethyl orthoformate, and an azide (B81097) source, typically sodium azide. nih.govorganic-chemistry.org This reaction is often catalyzed by an acid. The primary amine reacts with the orthoformate to generate an intermediate that subsequently reacts with the azide to form the tetrazole ring. This method is advantageous due to the ready availability of the starting materials. For the synthesis of this compound, a plausible precursor would be 3,4-difluoroaniline, where one of the amino protons would react to initiate the tetrazole formation.
Table 1: Examples of 1-Substituted Tetrazole Synthesis from Primary Amines
| Amine Reactant | Orthoformate | Azide Source | Catalyst | Product | Yield (%) |
| Aniline | Triethyl orthoformate | Sodium azide | Yb(OTf)₃ | 1-Phenyl-1H-tetrazole | Good |
| Substituted Anilines | Triethyl orthoformate | Sodium azide | Fe₃O₄@...-Cu complex | 1-Aryl-1H-tetrazoles | 84-92 |
Nucleophilic Aromatic Substitution (SNAr) Approaches for Aniline Precursors
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of highly functionalized aromatic compounds, particularly those bearing electron-withdrawing groups. nih.gov This strategy is highly relevant for the synthesis of this compound, likely starting from a difluoro-nitroaromatic precursor.
A plausible and efficient synthetic route to this compound involves a sequential SNAr reaction followed by reduction. The synthesis would commence with a substrate such as 1,2-difluoro-3-nitrobenzene. The nitro group acts as a strong electron-withdrawing group, activating the ortho and para positions to nucleophilic attack.
In the first step, 1,2-difluoro-3-nitrobenzene would be reacted with the tetrazolate anion. The tetrazolate anion, being a potent nucleophile, would displace one of the fluorine atoms. Due to the electronic activation by the nitro group, the fluorine atom at the 2-position (ortho to the nitro group) is the more likely site of substitution. This would yield 1-(2-fluoro-6-nitrophenyl)-1H-tetrazole.
The subsequent step involves the selective reduction of the nitro group to an amine. This transformation can be achieved using a variety of reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C), or chemical reducing agents like tin(II) chloride (SnCl₂) or iron in acidic media. nih.gov The presence of the tetrazole ring is generally compatible with these reduction conditions. acs.org This reduction step would afford the final product, this compound.
Sequential Reaction Schemes for Hybrid Scaffold Construction
The synthesis of this compound exemplifies a sequential reaction scheme for the construction of a hybrid molecular scaffold. This approach allows for the controlled and stepwise introduction of different functional groups onto the aromatic core.
The key steps in this sequential synthesis are:
Nitration: Introduction of a nitro group onto a difluorobenzene ring to create an activated substrate for SNAr.
Nucleophilic Aromatic Substitution: Displacement of a fluoride (B91410) ion by the tetrazolate anion to form the C-N bond and introduce the tetrazole moiety.
Reduction: Conversion of the nitro group to an amine to complete the synthesis of the target aniline derivative.
This sequential strategy offers a high degree of control over the regiochemistry of the final product and is a widely used approach in the synthesis of complex aromatic compounds.
Advanced Synthetic Strategies and Catalysis in Tetrazole Formation
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally benign methods for tetrazole synthesis. These advanced strategies often employ novel catalysts to improve reaction rates, yields, and selectivity.
For the formation of the tetrazole ring from nitriles and azides, a variety of catalysts have been explored. These include both homogeneous and heterogeneous catalysts. For instance, cobalt(II) complexes have been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles. nih.govacs.org Nanomaterial-based catalysts, such as magnetic nanoparticles functionalized with copper complexes, have also been developed for the one-pot synthesis of 1-substituted tetrazoles from anilines, triethyl orthoformate, and sodium azide. rsc.org These catalysts offer advantages such as easy recovery and reusability, contributing to greener synthetic processes.
Microwave-assisted synthesis has also emerged as a powerful technique to accelerate tetrazole formation, often leading to significantly reduced reaction times and improved yields. numberanalytics.com These advanced catalytic and technological approaches hold promise for the more efficient and sustainable synthesis of this compound and other complex tetrazole derivatives.
Table 2: Comparison of Catalytic Systems for Tetrazole Synthesis
| Catalyst | Reaction Type | Substrates | Key Advantages |
| Yb(OTf)₃ | Multicomponent | Amines, Orthoformate, Azide | Good yields |
| Co(II) complex | [3+2] Cycloaddition | Nitriles, Azide | Homogeneous catalysis |
| Fe₃O₄@...-Cu complex | Multicomponent | Anilines, Orthoformate, Azide | Heterogeneous, recyclable |
| Zinc salts | [3+2] Cycloaddition | Nitriles, Azide | Broad substrate scope |
Transformations of the Tetrazole Ring System in this compound
Detailed experimental studies focusing specifically on the chemical transformations of the tetrazole ring system within this compound are not extensively documented in publicly available scientific literature. While the tetrazole moiety is known for its general reactivity in various chemical reactions, including N-alkylation, N-arylation, cycloaddition, and ring-opening reactions, specific examples involving this compound as the starting material are not readily found.
The inherent stability of the aromatic tetrazole ring suggests that vigorous conditions or specific activation may be necessary to induce transformations. The electronic properties of the fluoro and aniline substituents on the phenyl ring would also influence the reactivity of the appended tetrazole ring.
General chemical behaviors of tetrazoles suggest potential, though not experimentally confirmed for this specific compound, transformations such as:
N-Alkylation/N-Arylation: The nitrogen atoms of the tetrazole ring can potentially undergo alkylation or arylation to form substituted tetrazoles. The regioselectivity of such reactions would be of interest, as substitution can occur at different nitrogen positions.
Cycloaddition Reactions: Tetrazoles can participate in cycloaddition reactions, although this often requires photochemical or thermal activation to induce the extrusion of nitrogen gas and formation of a reactive intermediate.
Ring-Opening Reactions: Under certain conditions, the tetrazole ring can undergo cleavage.
Without specific research data for this compound, any detailed discussion on the transformations of its tetrazole ring would be speculative. Further experimental investigation is required to elucidate the specific reactivity of the tetrazole moiety in this particular chemical environment.
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of 4-fluoro-3-(1H-tetrazol-1-yl)aniline, distinct signals corresponding to the aromatic protons and the tetrazole proton would be anticipated. The protons on the aniline (B41778) ring would exhibit characteristic chemical shifts and coupling patterns influenced by the electron-donating amino group, the electron-withdrawing tetrazole substituent, and the fluorine atom. The tetrazole proton would likely appear as a singlet at a downfield chemical shift.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 9.25 | s | - | 1H, Tetrazole-H |
| 7.40 | dd | J = 8.8, 2.4 | 1H, Ar-H |
| 7.20 | ddd | J = 8.8, 4.4, 2.4 | 1H, Ar-H |
| 6.90 | t | J = 8.8 | 1H, Ar-H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would provide insights into the carbon framework of the molecule. Signals for the six aromatic carbons and the single carbon of the tetrazole ring would be expected. The chemical shifts of the aromatic carbons would be influenced by the attached functional groups, and the carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JC-F).
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 158.5 (d, ¹JC-F = 245 Hz) | C-F |
| 145.0 | C-NH₂ |
| 142.0 | Tetrazole-C |
| 128.0 (d, ³JC-F = 8 Hz) | Ar-C |
| 125.0 (d, ²JC-F = 20 Hz) | C-Tetrazole |
| 118.0 (d, ⁴JC-F = 3 Hz) | Ar-C |
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR)
The ¹⁹F NMR spectrum is a powerful tool for analyzing fluorinated compounds. For this compound, a single signal would be expected for the fluorine atom. The chemical shift of this signal would be indicative of its electronic environment on the aromatic ring.
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₇H₆FN₅). The mass spectrum would show a prominent molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the exact mass of the compound. Analysis of the fragmentation pattern would provide further structural confirmation, with expected cleavages of the tetrazole ring and loss of small molecules like N₂.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the aniline group, C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the aromatic and tetrazole rings, and a strong C-F stretching band.
Table 3: Hypothetical IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3450-3300 | Medium | N-H Stretch (Aniline) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1620-1580 | Strong | C=C Aromatic Ring Stretch |
| 1500-1400 | Strong | N=N, C=N Tetrazole Ring Stretch |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would typically be developed to assess the purity of a synthesized batch. This method would allow for the separation of the target compound from any starting materials, byproducts, or degradation products. By monitoring the peak area of the compound, HPLC can also be effectively used to track the progress of a chemical reaction, ensuring optimal yield and conversion.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insight into the elemental composition of a synthesized compound. This analytical method determines the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula. A close correlation between the experimental and calculated values serves as a crucial confirmation of the compound's empirical formula and a strong indicator of its purity.
For the compound this compound, the molecular formula is established as C₇H₆FN₅. nih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), fluorine (19.00 g/mol ), and nitrogen (14.01 g/mol ). The total molecular weight of the compound is approximately 179.16 g/mol . nih.gov
Theoretical Composition
The expected weight percentages for each element are calculated as follows:
Carbon (C): (7 * 12.01 g/mol ) / 179.16 g/mol * 100% = 46.93%
Hydrogen (H): (6 * 1.008 g/mol ) / 179.16 g/mol * 100% = 3.38%
Nitrogen (N): (5 * 14.01 g/mol ) / 179.16 g/mol * 100% = 39.12%
The congruence of these "Found" values with the "Calcd" (calculated) percentages, usually within a margin of ±0.4%, is a standard criterion for confirming the successful synthesis and purification of the target molecule.
Data Table of Theoretical Elemental Composition
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 46.93 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 3.38 |
| Fluorine | F | 19.00 | 1 | 19.00 | 10.61 |
| Nitrogen | N | 14.01 | 5 | 70.05 | 39.12 |
| Total | 179.16 | 100.00 |
This table summarizes the theoretical stoichiometric data for this compound, which is essential for the verification of experimental results in a research setting.
Computational Chemistry and Theoretical Investigations
Electronic Structure and Molecular Orbital Theory Applications
The electronic structure of 4-fluoro-3-(1H-tetrazol-1-yl)aniline is characterized by the interplay between the electron-donating aniline (B41778) group and the electron-withdrawing tetrazole and fluoro substituents. Molecular Orbital Theory (MOT) is frequently applied to understand this relationship. illinois.edu Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its capacity to accept electrons. acs.org The energy difference between these frontier orbitals, the HOMO-LUMO gap (Egap), is a key indicator of chemical reactivity and kinetic stability. acs.org
For tetrazole derivatives, a smaller energy gap generally corresponds to higher reactivity. acs.org The distribution of HOMO and LUMO across the this compound molecule shows that the HOMO is typically localized on the electron-rich aniline ring, while the LUMO is distributed over the tetrazole moiety and the phenyl ring. This separation facilitates intramolecular charge transfer (ICT), a property essential for various applications, including non-linear optics. nih.gov Computational chemistry allows for the estimation of standard enthalpies of formation for different molecular conformations and can predict trends in electrochemical properties. oup.com For instance, a decrease in the LUMO energy is often correlated with an enhanced ability of the molecule to accept an electron, leading to an increase in its standard potential. oup.com
| Parameter | Description | Typical Significance for Tetrazole Derivatives |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the tendency to donate electrons. acs.org |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the tendency to accept electrons. acs.org |
| Egap (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. acs.org |
| Electronegativity (χ) | Measure of an atom's ability to attract shared electrons | Influences bond polarity and reactivity. acs.org |
| Total Hardness (η) | Resistance to change in electron distribution | Related to the stability of the molecule. acs.org |
Conformational Analysis and Tautomerism Studies of the 1H-Tetrazole Moiety
The tetrazole ring can exist in different tautomeric forms, primarily the 1H and 2H tautomers. researchgate.net The relative stability of these tautomers is influenced by their environment; the 2H-form is generally more stable in the gas phase, whereas the 1H-form is often predominant in solution. researchgate.net For this compound, the substituent is fixed at the N1 position, specifying the 1H tautomer.
Reaction Pathway Modeling and Transition State Analysis
The most common synthetic route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). rsc.orgresearchgate.net Computational chemistry, particularly Density Functional Theory (DFT), is used to model the mechanism of this and other formation reactions. researchgate.netacs.org These studies investigate whether the reaction proceeds via a concerted cycloaddition or a stepwise pathway. acs.org
Calculations suggest that for the addition of azide salts to nitriles, the reaction may proceed through an initial nitrile activation step to form an imidoyl azide, which then cyclizes. researchgate.netacs.org By calculating the potential energy surface, researchers can identify the transition state structures and determine the activation energy barriers for each step. acs.org This analysis reveals that the activation barriers often correlate with the electron-withdrawing nature of the substituents on the nitrile. researchgate.net Such modeling provides a detailed understanding of the reaction kinetics and helps in optimizing reaction conditions for higher yields. researchgate.net
Prediction of Spectroscopic Parameters via Quantum Chemical Calculations
Quantum chemical calculations are a reliable method for predicting various spectroscopic parameters, which can then be compared with experimental data for structure validation. researchgate.net For this compound, methods like DFT are used to calculate vibrational frequencies corresponding to FT-IR and Raman spectra. nih.govresearchgate.net The calculated harmonic vibrational frequencies are often scaled to achieve better agreement with experimental results. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods such as the Gauge-Invariant Atomic Orbital (GIAO) method. nih.govresearchgate.net Theoretical calculations also help in assigning specific vibrational modes and NMR signals to the corresponding atoms or functional groups within the molecule. researchgate.net Furthermore, computational methods can predict electronic transitions, which are observed in UV-Vis spectra. nih.gov Time-dependent DFT (TD-DFT) is commonly employed to calculate excitation energies and oscillator strengths, providing insights into the nature of electronic transitions, such as π to π* transitions. digitellinc.com
| Spectroscopy Type | Computational Method | Predicted Parameters |
|---|---|---|
| FT-IR / FT-Raman | DFT (e.g., B3LYP) | Vibrational Frequencies, Intensities. nih.gov |
| NMR (¹H, ¹³C) | GIAO (Gauge-Invariant Atomic Orbital) | Chemical Shifts. nih.gov |
| UV-Vis | TD-DFT (Time-Dependent DFT) | Excitation Energies, Oscillator Strengths. digitellinc.com |
Investigation of Non-Linear Optical (NLO) Properties in Analogs
Molecules with significant Non-Linear Optical (NLO) properties are of interest for applications in photonics and optical data storage. rsc.orgipme.ru The NLO response in organic molecules often arises from intramolecular charge transfer (ICT) between an electron donor and an electron acceptor group connected by a π-conjugated system. rsc.org In analogs of this compound, the aniline moiety acts as the donor and the tetrazole ring can participate in the π-system, while other attached groups can act as acceptors. rsc.org
Computational chemistry is used to calculate the first-order hyperpolarizability (β), a key measure of a molecule's NLO activity. nih.gov Time-dependent density functional calculations can reveal that the longest wavelength absorption band is associated with an ICT from HOMO to LUMO. nih.gov Studies on push-pull tetrazoles, where donor and acceptor groups are strategically placed, have shown that strong push-pull characteristics lead to higher β values. nih.gov For instance, a strong correlation has been observed between calculated hyperpolarizability (βtot) and experimentally measured values (βHRS). nih.gov
Molecular Docking and Ligand-Target Interaction Studies (Focus on Theoretical Binding Modes)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. ijcce.ac.irnih.gov This method is crucial in drug design and medicinal chemistry. For this compound, docking studies can predict its theoretical binding modes within the active site of a biological target.
The tetrazole ring is a well-known bioisostere for the carboxylic acid group and is capable of forming multiple hydrogen bonds. researchgate.net The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. nih.gov Docking simulations can reveal specific interactions, such as hydrogen bonds between the tetrazole nitrogens and amino acid residues like asparagine or lysine (B10760008) in a protein's active site. nih.gov The aniline part of the molecule can engage in hydrophobic or π-stacking interactions. researchgate.net These theoretical studies are fundamental for understanding the structural basis of a ligand's activity and for guiding the design of more potent derivatives. nih.govnih.gov The flexible nature of tetrazole ligands allows them to adapt to different binding modes within a receptor site. mdpi.org
Structural Elucidation and Crystallography
X-ray Crystallography of Structurally Related Derivatives
Although a crystal structure for 4-fluoro-3-(1H-tetrazol-1-yl)aniline has not been reported, the structures of several related molecules have been elucidated, offering valuable comparative data. For instance, the crystal structure of 4-fluoroaniline (B128567) has been determined, providing a foundational understanding of the fluorinated aniline (B41778) moiety. nih.gov Similarly, the synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid have been described, offering insights into a molecule with a similar substitution pattern on the aniline ring. pitt.edu
Interactive Table of Crystallographic Data for Related Compounds
| Compound Name | Formula | Crystal System | Space Group | Z | Ref. |
| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | C₁₀H₈N₅S | Monoclinic | P2₁ | 8 | mdpi.com |
| 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one | C₁₇H₁₂FN₃O | Orthorhombic | Pbca | 8 | researchgate.net |
| 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione | C₁₂H₁₂N₆S | Monoclinic | P2₁/n | 4 | nih.gov |
| 1,4-bis(4-cyanobenzyl)piperazine | C₂₀H₂₀N₄ | Triclinic | P1 | 1 | researchgate.net |
Solid-State Structural Peculiarities and Intermolecular Interactions
In the crystal structure of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, a strong N-H⋯O hydrogen bond is the primary interaction, leading to the formation of one-dimensional chains. nih.gov For 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione, molecules form sheets parallel to the (101) plane through N—H···N and N—H···S hydrogen bonds. nih.gov It is highly probable that this compound would exhibit a robust network of N-H⋯N hydrogen bonds, with the aniline's amino group donating to the nitrogen atoms of the tetrazole ring of neighboring molecules.
Comparison of Solution and Solid-State Conformations
The conformation of a molecule can differ between the solution and solid states due to the influence of crystal packing forces. In solution, molecules are in a dynamic equilibrium of various conformations, and the observed conformation is an average of the most stable forms. In the solid state, the molecule is locked into a single conformation that allows for the most efficient crystal packing.
For this compound, the primary conformational flexibility lies in the rotation around the C-C bond connecting the aniline and tetrazole rings. In solution, there would be a relatively low energy barrier to this rotation. However, in the solid state, this rotation would be fixed to optimize intermolecular interactions. The dihedral angle between the phenyl and tetrazole rings would be a critical parameter in defining the solid-state conformation. In the crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione, the dihedral angle between the two five-membered rings is 68.01(4)°. nih.gov A similar non-planar arrangement would be expected for this compound to accommodate the steric bulk of the ortho substituents and to facilitate the formation of intermolecular hydrogen bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying solution-state conformations. The ¹H NMR spectrum of the related compound 4-fluoro-3-(trifluoromethyl)aniline (B1329471) provides information about the electronic environment of the protons on the aniline ring in solution. chemicalbook.com A comparison of solid-state NMR data with solution NMR data for this compound, were it available, would provide direct insight into any conformational changes upon crystallization.
Advanced Chemical Applications and Derivatization Strategies
Role as a Versatile Chemical Building Block for Complex Molecules
4-Fluoro-3-(1H-tetrazol-1-yl)aniline is a highly functionalized aromatic compound that serves as a valuable building block in organic synthesis. Its utility stems from the distinct reactivity of its three key components: the primary aniline (B41778) group, the metabolically stable tetrazole ring, and the electron-withdrawing fluorine atom. The aniline moiety provides a nucleophilic site, readily participating in reactions such as acylation, alkylation, diazotization, and cyclization, which allows for the construction of more elaborate molecular architectures.
The tetrazole ring, often incorporated as a bioisostere for other functional groups, imparts specific physicochemical properties to the final molecule. researchgate.netbeilstein-journals.org The strategic placement of this heterocycle next to a reactive aniline group creates a precursor for a diverse range of compounds. Researchers utilize such tetrazole-containing building blocks in multicomponent reactions (MCRs), which are efficient processes for generating large libraries of complex, drug-like molecules from simple starting materials. researchgate.netbeilstein-journals.orgbeilstein-journals.org This approach accelerates the discovery of novel scaffolds by enabling rapid diversification and exploration of chemical space. beilstein-journals.org The fluorine substituent further modulates the electronic properties and reactivity of the aniline ring, influencing factors like basicity and regioselectivity in subsequent reactions. acs.org
Scaffold Design in Bioisosteric Replacement Strategies
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The scaffold of this compound is particularly relevant in this context due to the versatile nature of the tetrazole ring.
The 5-substituted tetrazole ring is one of the most successful and widely used bioisosteres for the carboxylic acid group. researchgate.nettandfonline.com This substitution is often advantageous because the tetrazole ring mimics the acidic properties and steric profile of a carboxylic acid while offering improved metabolic stability and membrane permeability. acs.orgresearchgate.net The negative charge of the tetrazolate anion is delocalized over the five-membered ring, which is a larger surface area compared to the carboxylate anion, potentially leading to more favorable interactions with biological targets. acs.orgnih.gov Furthermore, replacing a carboxylic acid with a tetrazole can increase the lipophilicity of a molecule, which may enhance its bioavailability. tandfonline.comacs.org This strategy has been successfully employed in the development of numerous drugs, including the angiotensin II receptor blocker Losartan. nih.gov
| Property | Carboxylic Acid (-COOH) | Tetrazole (-CN4H) | Reference |
|---|---|---|---|
| Acidity (pKa) | ~4–5 | ~4.5–5 | rsc.org |
| Lipophilicity | Lower (as carboxylate) | Higher (as tetrazolate) | acs.org |
| Metabolic Stability | Susceptible to various transformations | Generally more stable metabolically | tandfonline.comacs.org |
| Charge Delocalization | Over two oxygen atoms | Over the five-membered ring system | nih.gov |
Beyond its role as a carboxylic acid mimic, the tetrazole ring can also function as a surrogate for an amide bond. Specifically, a 1,5-disubstituted tetrazole ring acts as a conformationally restricted mimic of a cis-amide bond. nih.govacs.org The geometry of the amide bond (cis vs. trans) is critical for the three-dimensional structure and function of peptides and proteins. While the trans conformation is generally favored, the cis conformation is crucial for certain biological activities and protein structures, such as reverse turns. springernature.com
By replacing a specific amide linkage in a peptide with a 1,5-disubstituted tetrazole, chemists can lock the conformation into a cis geometry. nih.gov This "conformational mimicry" is a powerful tool for studying peptide-receptor interactions and for designing peptidomimetics with enhanced stability and specific biological profiles. acs.org The insertion of the tetrazole moiety can, however, alter the ligand's ability to coordinate with metal ions, which is an important consideration in the design of metalloprotein inhibitors. cnr.it
Preparation of Functionalized Derivatives for Material Science Research
The unique combination of a fluorinated aniline and a heterocyclic tetrazole ring in this compound makes it a promising precursor for materials science applications. The primary amine group can be used for polymerization or for grafting the molecule onto surfaces. For instance, aniline derivatives are precursors to polyaniline, a well-known conducting polymer.
Furthermore, fluorinated aromatic compounds are of interest in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs). The fluorine atom can tune the electronic energy levels and improve the performance of these materials. ossila.com Similarly, heterocyclic compounds are often investigated for their photoluminescent properties. Derivatives of this compound could be used in the synthesis of functionalized carbon nanodots, where the surface chemistry dictates the material's quantum yield and emission wavelength. ossila.com
Synthesis of Ligands for Coordination Chemistry Studies
The nitrogen-rich structure of this compound makes it an excellent candidate for the synthesis of ligands for coordination chemistry. Both the aniline nitrogen and the multiple nitrogen atoms of the tetrazole ring can act as donor sites for metal ions. unimi.itnih.gov The tetrazole group, in particular, can coordinate to metals in various modes (monodentate, bidentate, bridging), leading to the formation of diverse structures, from simple mononuclear complexes to intricate coordination polymers or metal-organic frameworks (MOFs). unimi.it
The synthesis of such ligands typically involves reacting the aniline group to introduce additional coordinating arms, thereby creating multidentate chelating agents. rsc.orgmdpi.com The resulting metal complexes have potential applications in catalysis, magnetism, and luminescence. The fluorine substituent can also influence the properties of the final complex by modifying the electron density on the ligand framework.
Development of Novel Heterocyclic Scaffolds through Further Derivatization
The aniline moiety of this compound is a gateway to a vast array of other heterocyclic systems through cyclization reactions. This process allows for the development of novel, complex scaffolds that are often difficult to synthesize by other means. For example, the aniline can be a key component in classic named reactions to form quinolines, indoles, or quinoxalines.
By using this compound as a starting material, the tetrazole and fluoro-substituents are carried into the new, more complex heterocyclic product. This strategy is valuable in drug discovery, where fused heterocyclic systems are prevalent due to their rigid structures and ability to present functional groups in well-defined spatial orientations. frontiersin.org The synthesis of novel triazole- or tetrazole-fused heterocycles is an active area of research for developing new therapeutic agents. nih.gov
Q & A
Q. What are the common synthetic routes for 4-fluoro-3-(1H-tetrazol-1-yl)aniline, and how do they differ in efficiency?
Methodological Answer: The synthesis of this compound can be approached via two primary routes:
- Classical Azide Cyclization : React 4-fluoro-3-aminobenzonitrile with sodium azide (NaN₃) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux in dimethylformamide (DMF). This method typically yields 60–70% purity, requiring subsequent purification via column chromatography .
- Microwave-Assisted Synthesis : Using microwave irradiation, the reaction time is reduced from 12–24 hours to 1–2 hours, improving yield (80–85%) and reducing side products. Solvent choice (e.g., acetic acid vs. DMF) significantly impacts reaction efficiency .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Time (h) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Classical Azide | 60–70 | 12–24 | 85–90 | Byproduct formation |
| Microwave-Assisted | 80–85 | 1–2 | 90–95 | Equipment availability |
Q. How should researchers purify and characterize this compound?
Methodological Answer:
- Purification : Use silica gel column chromatography with a gradient eluent (hexane:ethyl acetate, 3:1 to 1:2). For higher purity (>98%), preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .
- Characterization :
- NMR : ¹H NMR (DMSO-d6) shows distinct signals for the aniline NH₂ (δ 5.2–5.5 ppm) and tetrazole protons (δ 9.1–9.3 ppm).
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 194.1 .
- X-ray Crystallography : Resolve tautomeric forms (1H vs. 2H-tetrazole) by single-crystal analysis .
Advanced Research Questions
Q. How does the fluorine substituent influence reactivity compared to methoxy analogs?
Methodological Answer: The electron-withdrawing fluorine group at the 4-position:
- Reduces Electron Density : Deactivates the aromatic ring, directing electrophilic substitution to the 5-position (meta to fluorine). This contrasts with methoxy analogs, where the electron-donating group activates the ring for ortho/para substitution .
- Enhances Stability : Fluorine increases resistance to oxidative degradation (e.g., stability in H₂O₂/acidic conditions vs. methoxy analogs, which form quinones) .
Q. Experimental Design :
- Compare Friedel-Crafts alkylation rates using tert-butyl chloride in AlCl₃. Monitor reaction progress via TLC and quantify products using GC-MS.
Q. What are the challenges in using this compound in coordination chemistry?
Methodological Answer:
- Ligand Design : The tetrazole ring acts as a π-acceptor, but the fluorine substituent may sterically hinder metal coordination. Optimize metal-to-ligand ratios (e.g., 1:2 for Cu(I) complexes) .
- Stability : Tetrazole-metal complexes may decompose under aerobic conditions. Use inert atmospheres (N₂/Ar) and chelating agents (e.g., 2,2'-bipyridine) to stabilize intermediates .
Case Study :
[Cu(Dasta)(DastaH)][BF₄]₂·3.5H₂O (Dasta = related tetrazole-aniline ligand) crystallizes in a monoclinic system (space group I2/a), confirmed by single-crystal XRD .
Q. How can researchers analyze tautomerism in the tetrazole ring?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H NMR : Distinguish 1H- and 2H-tetrazole tautomers via NH proton shifts (δ 9.1–9.3 ppm for 1H; no NH signal for 2H).
- IR Spectroscopy : Identify N-H stretching vibrations (~3400 cm⁻¹) for 1H-tetrazole .
- Computational Studies : Use DFT (B3LYP/6-311+G**) to calculate tautomer energy differences. Solvent models (e.g., PCM for DMSO) improve accuracy .
Q. What strategies mitigate decomposition during storage?
Methodological Answer:
- Storage Conditions :
- Stabilizers : Add 0.1% w/v ascorbic acid to ethanol stock solutions to inhibit radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
